molecular formula C9H6F2O B1423817 5,6-Difluoro-indan-2-one CAS No. 161712-79-4

5,6-Difluoro-indan-2-one

Cat. No.: B1423817
CAS No.: 161712-79-4
M. Wt: 168.14 g/mol
InChI Key: FPOCXYWEBBMGFD-UHFFFAOYSA-N
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Description

5,6-Difluoro-indan-2-one is a fluorinated organic compound with the molecular formula C9H6F2O. It is characterized by the presence of two fluorine atoms at the 5 and 6 positions of the indan-2-one structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoro-indan-2-one typically involves the fluorination of indan-2-one. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques like recrystallization or chromatography are often employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 5,6-Difluoro-indan-2-one can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5,6-Difluoro-indan-2-one has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: It is used in the development of advanced materials, such as fluorinated polymers and specialty chemicals.

Mechanism of Action

The mechanism by which 5,6-Difluoro-indan-2-one exerts its effects is primarily through its interactions with molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. Its molecular targets may include enzymes and receptors, where it can act as an inhibitor or modulator .

Comparison with Similar Compounds

    Indan-2-one: Lacks the fluorine atoms, resulting in different reactivity and applications.

    5-Fluoro-indan-2-one: Contains only one fluorine atom, leading to distinct chemical properties.

    6-Fluoro-indan-2-one: Similar to 5-Fluoro-indan-2-one but with the fluorine atom at a different position.

Uniqueness: 5,6-Difluoro-indan-2-one is unique due to the presence of two fluorine atoms, which significantly alter its chemical behavior compared to its non-fluorinated or mono-fluorinated counterparts.

Properties

IUPAC Name

5,6-difluoro-1,3-dihydroinden-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O/c10-8-3-5-1-7(12)2-6(5)4-9(8)11/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOCXYWEBBMGFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC2=CC(=C(C=C21)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696147
Record name 5,6-Difluoro-1,3-dihydro-2H-inden-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161712-79-4
Record name 5,6-Difluoro-1,3-dihydro-2H-inden-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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